[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate
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Overview
Description
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. It contains thieno[2,3-b]thiopyran and 2,4-dichlorobenzoate moieties, which endow it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step usually entails the formation of the thieno[2,3-b]thiopyran core through cyclization reactions. This core is then functionalized to introduce the 7,7-dioxo and amino substituents. The final step involves coupling with 2,4-dichlorobenzoic acid under specific conditions, such as the presence of a coupling reagent (e.g., EDCI or DCC) and an appropriate base (e.g., triethylamine), to yield the desired product.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to modify its thieno[2,3-b]thiopyran moiety.
Reduction: Reduction reactions may be used to alter the dioxo groups within the molecule.
Substitution: Various substitution reactions can occur at the 2,4-dichlorobenzoate moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents such as sodium borohydride or lithium aluminum hydride are suitable for reduction reactions.
Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified thieno[2,3-b]thiopyran derivatives and functionalized benzoates.
Scientific Research Applications
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applications include its use in materials science for developing advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the application, but often involves the alteration of enzyme activity or receptor function, leading to desired biological outcomes.
Comparison with Similar Compounds
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate stands out due to its unique combination of thieno[2,3-b]thiopyran and 2,4-dichlorobenzoate moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds:
Thieno[2,3-b]thiophene derivatives: These compounds share the thieno[2,3-b]thiopyran core but differ in their substituents and overall structure.
Dichlorobenzoates: These compounds contain the 2,4-dichlorobenzoate moiety but may lack the thieno[2,3-b]thiopyran component.
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-8-1-2-9(11(16)7-8)13(18)21-17-12-4-6-23(19,20)14-10(12)3-5-22-14/h1-3,5,7H,4,6H2/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEECJVYSRAXUIS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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